[4-(4-fluorophenyl)piperazino](1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
CAS No.:
VCID: VC10091398
Molecular Formula: C20H22FN5O
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
methanone -](/images/structure/VC10091398.png)
Description |
The compound 4-(4-fluorophenyl)piperazinomethanone is a complex organic molecule that combines elements of piperazine and pyrazolopyridine rings. This compound is not directly mentioned in the provided search results, so we will discuss its potential properties and applications based on similar compounds and general principles of organic chemistry. Potential Biological ActivitiesCompounds with similar structures, such as those containing pyrazole or piperazine rings, often exhibit a range of biological activities. For example:
Synthesis and CharacterizationThe synthesis of such compounds typically involves reactions that form the methanone linkage between the piperazine and pyrazolopyridine moieties. Characterization would involve spectroscopic methods like NMR and MS to confirm the structure. Research FindingsWhile specific research findings for this exact compound are not available, studies on similar compounds suggest potential applications in medicinal chemistry. For instance, pyrazole derivatives have been explored for their anticancer properties , and piperazine derivatives are used in various therapeutic areas. Data TablesSince specific data for this compound is not available, we can create a hypothetical table based on similar compounds:
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Product Name | [4-(4-fluorophenyl)piperazino](1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone | ||||||||||||
Molecular Formula | C20H22FN5O | ||||||||||||
Molecular Weight | 367.4 g/mol | ||||||||||||
IUPAC Name | [4-(4-fluorophenyl)piperazin-1-yl]-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone | ||||||||||||
Standard InChI | InChI=1S/C20H22FN5O/c1-13-12-17(18-14(2)23-24(3)19(18)22-13)20(27)26-10-8-25(9-11-26)16-6-4-15(21)5-7-16/h4-7,12H,8-11H2,1-3H3 | ||||||||||||
Standard InChIKey | HNXVNWLVLVUUMT-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F | ||||||||||||
PubChem Compound | 16621547 | ||||||||||||
Last Modified | Aug 23 2023 |
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